

1-Pyrazin-2-yl-ethanol CAS number 94777-52-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Pyrazin-2-yl-ethanol

Cat. No.: B1362951

[Get Quote](#)

An In-Depth Technical Guide to 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds and clinically approved therapeutics.^{[1][2]} The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib, highlighting the scaffold's therapeutic impact.^{[1][3]} The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and influence the molecule's electronic properties, making it a versatile component for modulating drug-target interactions.^[1]

This guide focuses on 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3), a valuable chiral building block derived from this important heterocyclic family. As a secondary alcohol, it provides a crucial functional handle for synthetic diversification, enabling its use as a scaffold in the design of novel drug candidates.^[4] This document serves as a technical resource for researchers and drug development professionals, detailing its chemical properties, a robust laboratory-scale synthesis protocol, analytical characterization methods, and its strategic applications in medicinal chemistry.

Physicochemical and Computed Properties

A compound's physical and computed chemical properties are fundamental to its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic

stability. The key properties for 1-(pyrazin-2-yl)ethan-1-ol are summarized below.

Property	Value	Source
IUPAC Name	1-(pyrazin-2-yl)ethan-1-ol	PubChem[5]
CAS Number	94777-52-3	PubChem[5]
Molecular Formula	C ₆ H ₈ N ₂ O	PubChem[5]
Molecular Weight	124.14 g/mol	PubChem[5][6]
Physical State	Liquid	Fluorochem[7]
XLogP3-AA	-0.7	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	3	PubChem[5]
Rotatable Bond Count	1	PubChem[5]
Topological Polar Surface Area	46 Å ²	PubChem[5]
Complexity	87.1	PubChem[5]

Note: Computed properties like XLogP3 (a measure of lipophilicity) and Topological Polar Surface Area (TPSA) are critical in silico predictors for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Synthesis and Purification

The most direct and efficient synthesis of 1-(pyrazin-2-yl)ethan-1-ol is achieved through the selective reduction of the corresponding ketone, 2-acetylpyrazine. This transformation is a cornerstone of organic synthesis, and the use of sodium borohydride (NaBH₄) offers a mild, reliable, and high-yielding method suitable for standard laboratory equipment.

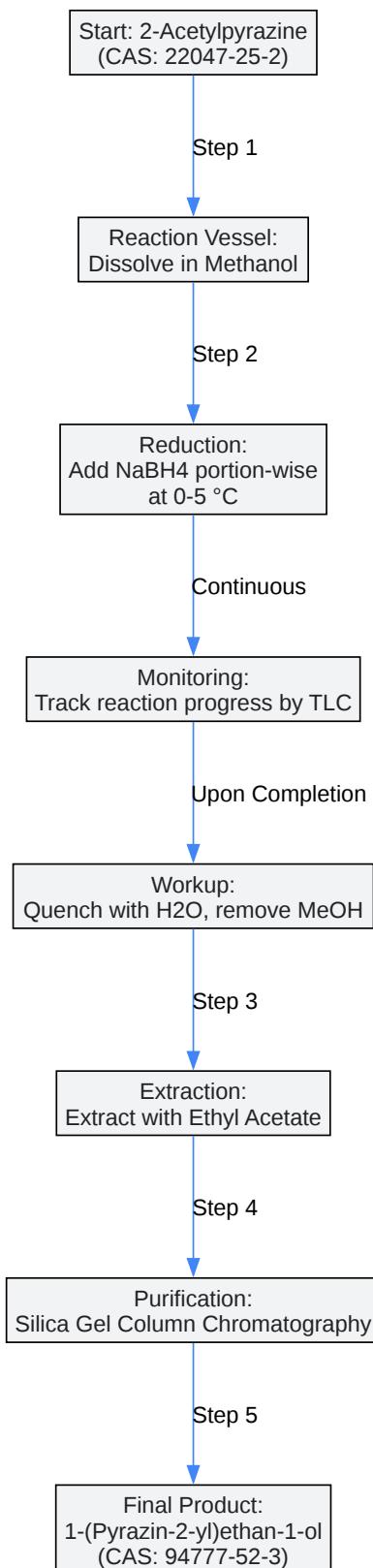
[Click to download full resolution via product page](#)

Fig 1: Workflow for the synthesis of 1-(pyrazin-2-yl)ethan-1-ol.

Experimental Protocol: Reduction of 2-Acetylpyrazine

This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials:

- 2-Acetylpyrazine (610 mg, 5.0 mmol)[\[8\]](#)
- Sodium borohydride (NaBH₄) (95 mg, 2.5 mmol, 0.5 eq)
- Anhydrous Methanol (25 mL)
- Deionized Water (50 mL)
- Ethyl Acetate (3 x 30 mL)
- Brine (saturated NaCl solution) (20 mL)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel (for chromatography)
- TLC plates (silica gel 60 F₂₅₄)

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrazine (5.0 mmol). Dissolve the starting material in anhydrous methanol (25 mL). Place the flask in an ice-water bath and stir for 10 minutes until the temperature equilibrates to 0-5 °C.
 - Causality: Methanol is an excellent protic solvent that readily dissolves the reactants and is compatible with NaBH₄. The low temperature is crucial to control the reaction rate and prevent potential side reactions.
- Reduction: Slowly add sodium borohydride (0.5 eq) to the stirring solution in small portions over 15 minutes. Ensure the temperature remains below 10 °C during the addition.

- Causality: Portion-wise addition of the hydride reagent prevents an exothermic surge. Using 0.5 equivalents of NaBH_4 provides 2 equivalents of hydride (H^-), which is sufficient for a stoichiometric reduction of the ketone.
- Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and stir for an additional 1-2 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 2-acetylpyrazine spot and the appearance of a new, more polar product spot indicates completion.
- Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed, ensuring the reaction does not proceed to workup prematurely.
- Aqueous Workup: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any excess NaBH_4 . Concentrate the mixture under reduced pressure to remove most of the methanol.
- Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
 - Causality: The product is more soluble in ethyl acetate than in water. The brine wash helps to remove residual water from the organic phase.
- Purification: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).^[9]
- Characterization: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford 1-(pyrazin-2-yl)ethan-1-ol as a liquid.^[7] Verify the structure and purity using the analytical methods described below.

Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.

Technique	Expected Data	Rationale
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.5-8.6 (m, 2H, pyrazine-H), δ 8.4 (s, 1H, pyrazine-H), δ 5.0 (q, J=6.5 Hz, 1H, CH-OH), δ 3.5-4.5 (br s, 1H, OH), δ 1.6 (d, J=6.5 Hz, 3H, CH ₃)	The three distinct protons on the electron-deficient pyrazine ring will appear far downfield. The methine proton (CH-OH) will be a quartet due to coupling with the methyl group, and the methyl protons will be a doublet. The hydroxyl proton is typically a broad singlet and can exchange with D ₂ O.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 158-160 (Cq), δ 142-144 (CH x 2), δ 141-143 (CH), δ 68-70 (CH-OH), δ 23-25 (CH ₃)	The pyrazine carbons appear in the aromatic region, with the carbon attached to the ethanol substituent being quaternary. The alcohol-bearing carbon (CH-OH) is found in the typical range for secondary alcohols.
FT-IR (neat, cm ⁻¹)	3350-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2900 (C-H aliphatic stretch), 1600- 1450 (C=N, C=C aromatic ring stretch), 1150-1050 (C-O stretch)	The broad peak above 3200 cm ⁻¹ is characteristic of an alcohol's O-H bond due to hydrogen bonding.[10] The other peaks correspond to the specific functional groups and the aromatic system present in the molecule.
Mass Spec. (ESI+)	m/z 125.07 [M+H] ⁺ , 147.05 [M+Na] ⁺	Electrospray ionization in positive mode will show the protonated molecule and common adducts like the sodium adduct. The exact mass should match the calculated value of 124.0637 for C ₆ H ₈ N ₂ O.[5]

Standard Analytical Protocols

- NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.
- FT-IR Spectroscopy: Apply a small drop of the neat liquid product onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm^{-1} .

Applications in Medicinal Chemistry and Drug Development

1-(Pyrazin-2-yl)ethan-1-ol is not merely a chemical curiosity but a strategic tool for drug discovery. Its value lies in its dual nature: it possesses the biologically relevant pyrazine core and a versatile functional group for further chemical exploration.

Fig 2: Synthetic diversification pathways from 1-(pyrazin-2-yl)ethan-1-ol.

- Chiral Building Block: The molecule contains a stereocenter at the alcohol-bearing carbon. Enantiomerically pure forms, such as (S)-1-(pyrazin-2-yl)ethan-1-ol, are commercially available and serve as starting points for asymmetric synthesis.^[11] This is critical in modern drug development, where a drug's therapeutic activity and safety profile are often dependent on a single enantiomer.
- Functional Handle for Library Synthesis: The hydroxyl group is a highly versatile functional handle. As illustrated in Figure 2, it can be readily converted into a wide range of other functional groups (esters, ethers, etc.) or displaced via nucleophilic substitution (e.g., Mitsunobu reaction). This allows for the rapid generation of a library of analogues, where the "R" group can be systematically varied to probe the structure-activity relationship (SAR) of a target protein.
- Scaffold for Bioactive Molecules: The pyrazine-ethanol motif can be incorporated as a key fragment in the synthesis of more complex molecules. Its structural and electronic properties may be crucial for achieving the desired binding affinity and selectivity for a biological target.
^[4]

Safety, Handling, and Storage

Proper handling of 1-(pyrazin-2-yl)ethan-1-ol is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning
Acute Toxicity, Dermal	H312: Harmful in contact with skin	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Acute Toxicity, Inhalation	H332: Harmful if inhaled	Warning

Source: PubChem[5]

Handling Procedures:

- Always use this chemical within a certified chemical fume hood to avoid inhalation of vapors. [12]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
- Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]
- Keep away from heat, sparks, and open flames.[13]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]
- Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

- Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.[15]

Conclusion

1-(Pyrazin-2-yl)ethan-1-ol is a synthetically accessible and highly valuable building block for chemical and pharmaceutical research. Its structure combines the medicinally important pyrazine scaffold with a versatile and reactive alcohol functionality. The straightforward synthesis and purification protocols, coupled with well-defined analytical characteristics, make it a reliable component in multi-step synthetic campaigns. For drug discovery professionals, its utility as a chiral intermediate and a platform for generating diverse chemical libraries underscores its potential to contribute to the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-(Pyrazin-2-yl)ethanol (EVT-312796) | 6705-31-3 [evitachem.com]
- 5. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]
- 11. chemscene.com [chemscene.com]
- 12. rcilabscan.com [rcilabscan.com]
- 13. airgas.com [airgas.com]
- 14. msdspds(bp).com [msdspds(bp).com]
- 15. olaughlinco.com [olaughlinco.com]
- To cite this document: BenchChem. [1-Pyrazin-2-yl-ethanol CAS number 94777-52-3]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362951#1-pyrazin-2-yl-ethanol-cas-number-94777-52-3\]](https://www.benchchem.com/product/b1362951#1-pyrazin-2-yl-ethanol-cas-number-94777-52-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com